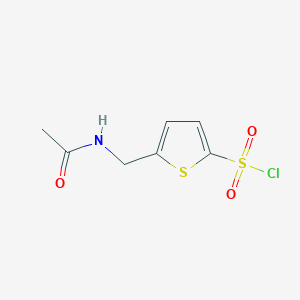

5-(acetamidomethyl)thiophene-2-sulfonyl Chloride

Descripción

5-(acetamidomethyl)thiophene-2-sulfonyl Chloride is a synthetic compound with the molecular formula C7H8ClNO3S2 and a molecular weight of 253.73 g/mol . This compound is characterized by the presence of a thiophene ring substituted with an acetamidomethyl group and a sulfonyl chloride group. It is typically used in various fields of research and industry due to its unique chemical properties .

Propiedades

IUPAC Name |

5-(acetamidomethyl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S2/c1-5(10)9-4-6-2-3-7(13-6)14(8,11)12/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVTZUOGCRXNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406941 | |

| Record name | 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859491-07-9 | |

| Record name | 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 5-(acetamidomethyl)thiophene-2-sulfonyl chloride generally follows the pathway of:

- Introduction of the sulfonyl chloride functional group onto the thiophene ring.

- Incorporation or protection of the acetamidomethyl substituent to maintain stability and reactivity.

The sulfonyl chloride group is typically introduced via oxidation and chlorination of thiophene-2-sulfonyl precursors or through catalytic chlorosulfonylation methods.

Oxidative Chlorination of Thiophene Derivatives

A classical approach to prepare sulfonyl chlorides involves the oxidative chlorination of thiol or thiophene derivatives using chlorine sources such as sodium hypochlorite (bleach) in acidic media at low temperatures. This method is adapted from procedures used for similar heterocyclic sulfonyl chlorides:

- The thiophene derivative (e.g., 5-methylthiophene-2-thiol) is suspended in an organic solvent such as dichloromethane with aqueous hydrochloric acid under cooling (below -5 °C).

- Sodium hypochlorite solution is added slowly to oxidize the thiol to the sulfonyl chloride.

- The reaction mixture is stirred at low temperature to minimize side reactions.

- Excess chlorine is quenched with sodium thiosulfate.

- The organic layer is washed with sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated under controlled low temperatures to prevent decomposition.

- The sulfonyl chloride is isolated as a solid by filtration and drying under vacuum at low temperature.

This approach yields sulfonyl chlorides with good yields (up to 86%) and purity when carefully controlled.

Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids

A more modern and versatile method involves palladium-catalyzed chlorosulfonylation, which allows the direct synthesis of aryl sulfonyl chlorides from arylboronic acids under mild conditions. This method offers advantages in substrate scope and functional group tolerance compared to traditional electrophilic aromatic substitution or harsh oxidative chlorination.

- The reaction employs arylboronic acids as substrates and aryl chlorosulfate derivatives as electrophilic sulfonylating agents.

- A palladium(0) catalyst with appropriate phosphine ligands (e.g., Pd(OAc)2 with biaryl phosphine ligands such as PhCPhos) facilitates oxidative addition into the SO2–OPh bond of the chlorosulfate.

- Transmetallation with the arylboronic acid and reductive elimination generates the desired aryl sulfonyl chloride.

- The reaction is typically carried out in anhydrous acetone with a catalytic amount of sodium carbonate at temperatures ranging from room temperature to 50 °C, depending on substrate electronics.

- The process avoids the use of harsh chlorinating agents and acidic conditions, improving functional group compatibility and regioselectivity.

This method has been demonstrated to provide sulfonyl chlorides in good yields (up to 82%) and is applicable to electron-rich, neutral, and electron-deficient arylboronic acids.

Specific Considerations for this compound

While direct literature on the exact preparation of this compound is limited, the following approach is inferred based on analogous sulfonyl chloride preparations and the presence of the acetamidomethyl group:

- The acetamidomethyl substituent can be introduced by acetylation of the corresponding aminomethylthiophene precursor using acetyl chloride and a base such as triethylamine in tetrahydrofuran at 0 °C, followed by recrystallization to purify the amide intermediate.

- Subsequent sulfonylation at the 2-position of the thiophene ring can be achieved via oxidative chlorination or palladium-catalyzed chlorosulfonylation as described above.

- Maintaining low temperatures during chlorination and careful workup is critical to prevent decomposition, especially given the sensitivity of the acetamide functionality.

- The final sulfonyl chloride is isolated as a solid, with slight solubility in chloroform, methanol, and DMSO.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Yield Range | Notes |

|---|---|---|---|---|---|

| Oxidative Chlorination | NaOCl (bleach), HCl, CH2Cl2, low temp (-5 °C) | Simple, well-established | Requires low temp control, harsh reagents | Up to 86% | Sensitive to substrate decomposition |

| Pd-Catalyzed Chlorosulfonylation | Pd(OAc)2, biaryl phosphine ligand, arylboronic acid, acetone, Na2CO3, mild temp (RT-50 °C) | Mild conditions, broad substrate scope | Requires palladium catalyst, ligand optimization | Up to 82% | Good for functionalized thiophenes |

| Acetamidomethyl Introduction | Acetyl chloride, triethylamine, THF, 0 °C | High selectivity for amide formation | Requires purification step | High (crude mixture ~90%) | Precursor preparation step for sulfonyl chloride |

Research Findings and Notes

- The palladium-catalyzed method is a significant advancement for preparing sulfonyl chlorides, allowing for better control over substitution patterns and functional group tolerance compared to classical electrophilic aromatic substitution or oxidative chlorination.

- The acetamidomethyl group introduction via acetylation is a standard amide formation reaction, yielding a mixture that can be purified by recrystallization.

- Stability of the sulfonyl chloride is enhanced by low-temperature handling and storage under inert atmosphere to minimize decomposition to related chloro- or hydroxy-derivatives.

- The choice between oxidative chlorination and palladium-catalyzed chlorosulfonylation depends on substrate sensitivity, availability of starting materials, and scale of synthesis.

Análisis De Reacciones Químicas

5-(acetamidomethyl)thiophene-2-sulfonyl Chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions under appropriate conditions.

Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed from these reactions are sulfonamide, sulfonate ester, sulfonothioate derivatives, and sulfonic acid .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antibacterial Agents

One of the prominent applications of 5-(acetamidomethyl)thiophene-2-sulfonyl chloride is in the development of antibacterial agents. Research has demonstrated that derivatives of thiophene compounds exhibit potent activity against a range of bacterial strains, including those resistant to conventional antibiotics. For instance, compounds synthesized from this precursor have shown efficacy against Staphylococcus aureus and Escherichia coli .

Case Study: Synthesis of Antibacterial Compounds

A study focused on synthesizing various analogs from this compound revealed that modifications to the thiophene ring could enhance antibacterial activity. The synthesized compounds were tested against multiple bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties .

Anticancer Research

Potential as Anticancer Agents

The compound has also been explored for its anticancer properties. Thiophene derivatives are known to interact with biological targets involved in cancer progression. Research indicates that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Data Table: Anticancer Activity of Thiophene Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5-(Acetamidomethyl)thiophene-2-sulfonyl derivative A | MCF-7 | 12.5 | Induction of apoptosis |

| 5-(Acetamidomethyl)thiophene-2-sulfonyl derivative B | A549 | 8.3 | Inhibition of cell proliferation |

| 5-(Acetamidomethyl)thiophene-2-sulfonyl derivative C | HeLa | 15.0 | Cell cycle arrest |

Material Science Applications

Polymer Chemistry

In material science, this compound serves as a versatile building block for synthesizing functional polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study: Synthesis of Conductive Polymers

Research has demonstrated that incorporating this compound into poly(thiophene) matrices can significantly improve electrical conductivity. The resulting materials are being investigated for applications in organic electronics, including organic solar cells and sensors .

Mecanismo De Acción

The mechanism of action of 5-(acetamidomethyl)thiophene-2-sulfonyl Chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparación Con Compuestos Similares

5-(acetamidomethyl)thiophene-2-sulfonyl Chloride can be compared with other similar compounds, such as:

5-(acetamidomethyl)thiophene-2-sulfonamide: This compound contains a sulfonamide group instead of a sulfonyl chloride group.

5-(acetamidomethyl)thiophene-2-sulfonate ester: This compound contains a sulfonate ester group instead of a sulfonyl chloride group.

5-(acetamidomethyl)thiophene-2-sulfonothioate: This compound contains a sulfonothioate group instead of a sulfonyl chloride group.

Actividad Biológica

5-(Acetamidomethyl)thiophene-2-sulfonyl chloride (CAS No. 859491-07-9) is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a thiophene ring substituted with an acetamidomethyl group and a sulfonyl chloride moiety. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

The compound exhibits significant biological activities, particularly in the following areas:

- Antibacterial Activity : Research indicates that sulfonyl chlorides, including this compound, possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism of action is primarily through the inhibition of bacterial cell wall synthesis and protein function.

- Anticancer Potential : Preliminary studies suggest that this compound may also exhibit anticancer activity by interfering with cellular signaling pathways involved in tumor growth and proliferation.

The antibacterial activity of this compound is attributed to its ability to form covalent bonds with bacterial proteins, disrupting their function. The sulfonyl chloride group is particularly reactive, allowing for the modification of amino acids in target proteins.

Minimum Inhibitory Concentration (MIC)

A study reported the MIC values for various bacterial strains, demonstrating the efficacy of this compound:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Streptococcus pneumoniae | 4 |

These results indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Breast Cancer Cell Lines

A case study focused on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. The study also noted morphological changes indicative of apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiophene ring or the acetamidomethyl substituent can influence the potency and selectivity of the compound.

Key Findings

- Substituent Variation : Altering the position or nature of substituents on the thiophene ring can enhance antibacterial activity.

- Sulfonyl Group Modification : Substituting the sulfonyl chloride with other electrophilic groups may lead to improved reactivity and selectivity towards specific bacterial enzymes.

Q & A

Q. What are the critical parameters for synthesizing 5-(acetamidomethyl)thiophene-2-sulfonyl chloride with high purity?

- Methodological Answer : The synthesis typically involves sulfonation of the corresponding thiophene precursor using thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include:

- Reagent stoichiometry : A 1.2–1.5 molar excess of SOCl₂ ensures complete conversion of the sulfonic acid intermediate to the sulfonyl chloride .

- Temperature control : Maintain reaction temperatures between 0–5°C during SOCl₂ addition to minimize side reactions (e.g., hydrolysis or decomposition) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from dichloromethane/hexane mixtures to isolate the product. Confirm purity via HPLC (>95%) and melting point analysis (compare to literature values, e.g., 88–90°C for analogous sulfonyl chlorides) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent moisture-induced hydrolysis .

- Spill management : Neutralize spills with sodium bicarbonate or calcium carbonate, followed by absorption with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate the electrophilicity index (ω) and local softness (σ) to identify reactive sites. For sulfonyl chlorides, the sulfur atom typically exhibits high electrophilicity, favoring attack by amines or alcohols .

- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF, THF) to assess stabilization of transition states. Correlate with experimental kinetic data to validate models .

Q. What strategies mitigate competing side reactions during the synthesis of sulfonamide derivatives from this compound?

- Methodological Answer :

- Temperature modulation : Conduct reactions at –20°C in THF to suppress hydrolysis of the sulfonyl chloride intermediate .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution with amines while minimizing racemization in chiral substrates .

- In situ monitoring : Employ FTIR to track the disappearance of the S=O stretching band (~1370 cm⁻¹) and confirm completion of the reaction .

Q. How can discrepancies in NMR characterization data for this compound be resolved?

- Methodological Answer :

- Dynamic effects : If splitting is observed in ¹H NMR (e.g., for the acetamidomethyl group), perform variable-temperature NMR to assess conformational exchange. Slow exchange at –40°C may resolve splitting .

- Impurity identification : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or regioisomers. Compare with literature data for analogous thiophene sulfonyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.